1-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
1-(2-FURYLMETHYL)-4-(4-METHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FURYLMETHYL)-4-(4-METHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrazolopyridine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the furylmethyl and methoxyphenyl groups via substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, ensuring high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-FURYLMETHYL)-4-(4-METHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of functional groups to form different products.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-FURYLMETHYL)-4-(4-METHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Pathway Involvement: Participation in biochemical pathways that lead to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridines: Compounds with similar core structures but different substituents.
Furylmethyl Derivatives: Compounds with the furylmethyl group attached to different cores.
Methoxyphenyl Derivatives: Compounds with the methoxyphenyl group attached to different cores.
Uniqueness
1-(2-FURYLMETHYL)-4-(4-METHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its specific combination of functional groups and the resulting biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C18H17N3O3 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C18H17N3O3/c1-23-13-6-4-12(5-7-13)15-9-17(22)20-18-16(15)10-19-21(18)11-14-3-2-8-24-14/h2-8,10,15H,9,11H2,1H3,(H,20,22) |
InChI Key |
VPCBIYWCEIJUJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC3=C2C=NN3CC4=CC=CO4 |
Origin of Product |
United States |
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